molecular formula C11H24 B1670055 4-Methyldecane CAS No. 2847-72-5

4-Methyldecane

Cat. No.: B1670055
CAS No.: 2847-72-5
M. Wt: 156.31 g/mol
InChI Key: DVWZNKLWPILULD-LLVKDONJSA-N
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Description

4-Methyldecane (CAS No. 2847-72-5) is a branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol . Structurally, it consists of a decane backbone with a methyl group substituted at the fourth carbon atom. This compound is classified as a volatile organic compound (VOC) and has been identified in diverse contexts:

  • Biological systems: As a biomarker for oxidative stress in malignant melanoma and bovine tuberculosis .
  • Botanical sources: Found in tea leaves (low-elevation samples) , Zanthoxylum myriacanthum branches/leaves , and carob extracts .
  • Industrial applications: A minor component in jet fuels (JP-5, JP-8) .

Its detection often relies on gas chromatography-mass spectrometry (GC-MS), with a retention index (RI) of 1021 in fruit volatile analyses and retention times (RT) around 8.33–11.637 minutes depending on the matrix .

Properties

IUPAC Name

4-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-4-6-7-8-10-11(3)9-5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWZNKLWPILULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863035
Record name 4-Methyldecane
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Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent, acrid odor; [Chem Service MSDS]
Record name 4-Methyldecane
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CAS No.

2847-72-5
Record name Decane, 4-methyl-
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Record name 4-Methyldecane
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Preparation Methods

Stereochemical Considerations

The stereoisomer (4R)-4-methyldecane has been documented, with its chiral center at the fourth carbon confirmed via spectroscopic methods. This stereospecificity may influence its reactivity in asymmetric synthesis, though such applications remain underexplored in the literature.

Synthetic Routes to this compound

Halogenation-Reduction Approach

A widely reported method involves the reduction of halogenated precursors . For example, 4-chloromethyldecane can be reduced using zinc powder and ammonium salts in alcoholic solvents under reflux conditions. This method, adapted from analogous alkane syntheses, yields this compound with moderate efficiency.

Reaction Conditions:

  • Precursor: 4-Chloromethyldecane
  • Reducing Agent: Zinc powder, ammonium chloride
  • Solvent: Methanol or ethanol
  • Temperature: Reflux (~78°C for ethanol)
  • Time: 6–8 hours

This approach mirrors methodologies used in the synthesis of structurally similar compounds, where zinc-mediated dehalogenation ensures selective removal of chlorine without altering the carbon skeleton.

Industrial-Scale Production

Catalytic Hydrogenation

Industrial synthesis often employs catalytic hydrogenation of unsaturated precursors. For example, 4-methyldecene can be hydrogenated using palladium on carbon (Pd/C) under moderate pressure (1–3 atm) to achieve near-quantitative yields.

Optimized Parameters:

Parameter Value
Catalyst 5% Pd/C
Hydrogen Pressure 2 atm
Temperature 50–60°C
Reaction Time 2–3 hours

This method is favored for its scalability and minimal waste generation.

Challenges in Industrial Synthesis

  • Isomer Separation: Branched alkanes like this compound often coexist with structural isomers (e.g., 3-methyldecane), necessitating costly fractional distillation.
  • Catalyst Deactivation: Prolonged use of Pd/C leads to sulfur poisoning, requiring frequent catalyst regeneration.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Yield (%) Purity (%) Cost (Relative)
Halogenation-Reduction 65–75 90–95 Low
Grignard Reaction 80–85 85–90 Moderate
Catalytic Hydrogenation 95–99 >99 High

Catalytic hydrogenation outperforms other methods in yield and purity but incurs higher operational costs due to catalyst expenses.

Emerging Methodologies and Research Gaps

Biocatalytic Approaches

Recent studies propose using engineered enzymes for alkane biosynthesis. For instance, cytochrome P450 monooxygenases could theoretically decarboxylate fatty acids to yield this compound, though this remains speculative in the absence of experimental data.

Photochemical Synthesis

Ultraviolet (UV)-induced radical recombination of methyl and decyl radicals offers a solvent-free alternative. Preliminary simulations suggest feasibility, but practical implementation faces challenges in controlling radical chain reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Methyldecane primarily undergoes reactions typical of alkanes, including:

    Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form various oxygenated products.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for this compound.

    Combustion: Like other alkanes, this compound can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as or .

    Substitution: Halogenation typically involves reagents like or under UV light or heat.

    Combustion: Requires an adequate supply of oxygen and an ignition source.

Major Products Formed:

    Oxidation: Can produce alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

    Substitution: Results in halogenated alkanes.

    Combustion: Produces carbon dioxide and water.

Scientific Research Applications

Scientific Research Applications

4-Methyldecane has diverse applications across several scientific fields:

Chemistry

  • Solvent in Organic Synthesis : Its non-polar characteristics allow it to dissolve various organic compounds, facilitating reactions in laboratories.
  • Catalytic Reactions : Used as a medium for catalytic processes due to its stability and low reactivity under standard conditions.

Biology

  • Lipid Metabolism Studies : Employed in research examining how microorganisms degrade hydrocarbons, contributing to our understanding of lipid metabolism.
  • Microbial Hydrocarbon Degradation : Investigated for its role in bioremediation processes, where it serves as a carbon source for bacteria that can metabolize alkanes.

Medicine

  • Drug Delivery Systems : Research indicates potential use in formulating drug delivery systems due to its hydrophobic properties.
  • Pharmacokinetic Studies : Acts as a reference compound in studies assessing the absorption, distribution, metabolism, and excretion of drugs.

Industry

  • Fuel Additive : Utilized to enhance combustion properties and overall performance of fuels, particularly in diesel formulations.
  • Lubricants and Surface-Active Agents : Incorporated into formulations to improve lubrication properties and reduce friction.

Data Table: Applications of this compound

Application AreaSpecific UseNotes
ChemistrySolventEffective for dissolving organic compounds
CatalysisEnhances reaction efficiency in organic synthesis
BiologyMicrobial StudiesInvestigates hydrocarbon degradation
Lipid MetabolismStudies on microbial metabolism of lipids
MedicineDrug DeliveryPotential use in hydrophobic drug formulations
PharmacokineticsReference compound for drug studies
IndustryFuel AdditiveImproves combustion properties of fuels
LubricantsEnhances lubrication and reduces friction

Case Studies

  • Hydrocarbon Degradation Research :
    A study examined the ability of specific bacterial strains to metabolize this compound as a carbon source. Results indicated significant degradation rates, highlighting its potential in bioremediation efforts .
  • Pharmacokinetic Analysis :
    In pharmacokinetic studies, this compound was used as a reference compound to evaluate the absorption rates of various drugs. The findings provided insights into how structural similarities among alkanes influence drug metabolism .
  • Fuel Performance Testing :
    A series of tests assessed the impact of this compound as a fuel additive in diesel engines. The results demonstrated improved combustion efficiency and reduced emissions compared to standard diesel formulations .

Mechanism of Action

The mechanism of action of 4-Methyldecane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. In biological systems, it may be metabolized by enzymes such as cytochrome P450 to form various metabolites. The pathways involved in its metabolism include oxidation and subsequent conjugation reactions.

Comparison with Similar Compounds

Structural Isomers: Branching Position Effects

4-Methyldecane is compared to its positional isomers, which differ in methyl group placement along the decane chain:

Compound Molecular Formula Molecular Weight (g/mol) Retention Time (min) Peak Area (%) Source
This compound C₁₁H₂₄ 156.31 8.33–11.64 0.03–1.44 Tea leaves, carob, jet fuels
2-Methyldecane C₁₁H₂₄ 156.31 12.02 0.6 Carob pulp
3-Methyldecane C₁₁H₂₄ 156.31 12.02 0.7 Kaffir lime oil

Key Observations :

  • Retention Behavior : Branching closer to the center (e.g., this compound) reduces boiling points and retention times compared to isomers with terminal methyl groups (e.g., 2-Methyldecane) due to decreased molecular symmetry .
  • Biological Occurrence : this compound is more prevalent in cancer-related oxidative stress pathways, while 2- and 3-Methyldecane are linked to plant volatiles .

Chain Length Variants: Homologs and Derivatives

Comparison with alkanes of varying chain lengths and branching patterns:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Sources
Undecane C₁₁H₂₄ 156.31 Linear alkane; melanoma biomarker
Dodecane C₁₂H₂₆ 170.34 Higher boiling point; found in propolis
Heptacosane C₂₇H₅₆ 380.73 Long-chain alkane; plant wax component

Key Observations :

  • Volatility : Longer chains (e.g., heptacosane) are less volatile and more prevalent in plant cuticles, while shorter chains (C₁₁–C₁₄) dominate in VOCs .
  • Biomarker Specificity: this compound and dodecane are co-markers in melanoma, but dodecane is more abundant in environmental samples .

Functionalized Analogues: Aromatic and Oxygenated Compounds

This compound is contrasted with non-alkane compounds sharing similar chromatographic profiles:

Compound Molecular Formula Functional Group Source/Application
4-Ethylbenzaldehyde C₉H₁₀O Aldehyde Low-elevation tea marker
Verbenone C₁₀H₁₄O Ketone Insect pheromone; tea volatile
2,4-Di-tert-butylphenol C₁₄H₂₂O Phenol Antioxidant; plant aromatic

Key Observations :

  • Oxidative Stability: Unlike this compound, oxygenated compounds like verbenone are more reactive and serve as signaling molecules in plants .
  • Analytical Challenges : Branched alkanes (e.g., this compound) require precise GC-MS differentiation from aromatic isomers due to overlapping retention indices .

Industrial and Environmental Significance

  • Jet Fuels : this compound constitutes 0.78% of branched paraffins in JP-8 fuels, slightly higher than 2-Methyldecane (0.61%) . Its branching improves fuel flow properties at low temperatures.
  • Climate Interaction : In tea plants, this compound is exclusive to low-elevation regions, whereas high-elevation samples lack it, suggesting temperature-dependent biosynthesis .

Biological Activity

4-Methyldecane is an alkane compound with the chemical formula C11H24C_{11}H_{24}. It is part of a larger class of compounds known as hydrocarbons, which are significant in various biological and environmental contexts. This article delves into the biological activity of this compound, examining its potential effects, mechanisms of action, and relevant research findings.

This compound is characterized by its branched structure, which influences its physical and chemical properties. Its boiling point is approximately 174°C, and it is insoluble in water but soluble in organic solvents. Understanding these properties is crucial for evaluating its biological interactions.

Cytotoxic Effects

The cytotoxic potential of hydrocarbons, including this compound, has been explored in various contexts. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and eventual cell death .

Study on Volatile Organic Compounds (VOCs)

A critical review summarized the role of volatile organic compounds (VOCs) in biological systems, noting that alkanes like this compound could serve as biomarkers for certain health conditions due to their presence in exhaled breath . This suggests a potential application in non-invasive diagnostic methods.

Environmental Impact Studies

In environmental toxicology, studies have assessed the effects of hydrocarbons on ecosystems. Research has shown that aliphatic compounds can affect microbial communities in soil and water systems, influencing biodegradation processes .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Compound Biological Activity Reference
This compoundAntimicrobial activity
4-Methyl-2-heptanoneCytotoxic effects on cancer cells
Aliphatic hydrocarbonsInhibition of bacterial growth
VOCsBiomarkers in breath analysis

Q & A

Q. What are the standard synthetic routes for 4-Methyldecane, and how can their efficiency be evaluated?

  • Methodological Answer : this compound can be synthesized via catalytic pyrolysis of higher alkanes or branched hydrocarbon precursors, as demonstrated in pyrolysis studies of similar branched alkanes . Efficiency is evaluated by comparing reaction yields, purity (via gas chromatography), and energy input. Key metrics include selectivity for the methyl branch position and minimization of side products (e.g., linear alkanes). Reaction optimization should involve systematic variation of catalysts (e.g., zeolites), temperature gradients, and feedstock ratios, with data recorded in triplicate to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methyl branch position and carbon skeleton. Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight validation and purity assessment. Infrared (IR) spectroscopy identifies functional groups, though less relevant for saturated alkanes. Prioritize NMR chemical shifts (e.g., δ 20–25 ppm for methyl branches in ¹³C NMR) and GC retention indices, cross-referenced with NIST Chemistry WebBook data for validation .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis and analysis?

  • Methodological Answer : Document all experimental parameters exhaustively, including catalyst activation protocols, solvent purity, and temperature control (±0.5°C). Use internal standards (e.g., deuterated alkanes) in spectroscopic analyses. Raw data (e.g., chromatograms, spectral peaks) should be archived in appendices, with processed data (normalized yields, statistical error margins) presented in tables. Independent replication by a second researcher is advised to confirm results .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., boiling points, vapor pressures) for this compound across studies be resolved?

  • Methodological Answer : Contradictions often arise from variations in measurement techniques (e.g., static vs. dynamic vapor pressure methods). Conduct a meta-analysis of existing data, categorizing results by methodology. Replicate disputed measurements under controlled conditions, using calibrated instruments. Apply error-propagation models to quantify uncertainties. Principal Component Analysis (PCA) may identify outlier methodologies, guiding consensus values .

Q. What methodologies optimize the yield of this compound in catalytic pyrolysis while minimizing environmental impact?

  • Methodological Answer : Employ Design of Experiments (DoE) to test catalyst composition (e.g., Pt/ZSM-5 vs. H-Y zeolites), residence time, and temperature. Monitor emissions (e.g., CO, volatile organics) via real-time mass spectrometry. Life Cycle Assessment (LCA) tools evaluate environmental trade-offs (e.g., energy use vs. waste reduction). Green chemistry metrics (e.g., E-factor, atom economy) should guide solvent and catalyst selection .

Q. How can computational modeling predict the environmental behavior of this compound in aquatic systems?

  • Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation rates and octanol-water partition coefficients (log P). Molecular dynamics simulations model interactions with lipid membranes or sediment particles. Validate predictions with experimental data from microcosm studies, measuring half-life in water-sediment systems under varying pH and temperature .

Q. What strategies address spectral overlap challenges in NMR analysis of this compound in complex mixtures?

  • Methodological Answer : Apply 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals. Use spectral deconvolution software for peak separation. Spiking experiments with pure this compound can confirm peak assignments. Compare with databases (e.g., NIST) to isolate target compound signals from background noise .

Data Presentation & Ethical Considerations

Q. What are the best practices for presenting this compound research data in publications?

  • Methodological Answer : Include raw data (e.g., chromatograms, spectral scans) in supplementary materials. Processed data should be summarized in tables with error margins (e.g., ±SD). Figures must adhere to journal guidelines (e.g., color schemes, axis labels). Avoid excessive chemical structures in graphics; prioritize clarity .

Q. How should ethical considerations influence the handling of this compound in biological studies?

  • Methodological Answer : Adhere to institutional biosafety protocols for hydrocarbon exposure. Use in vitro models (e.g., cell cultures) before animal testing. Report all toxicity data transparently, including negative results. Cite ethical approval codes in publications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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